molecular formula C14H27NO B11157731 3-cyclohexyl-N-(pentan-3-yl)propanamide

3-cyclohexyl-N-(pentan-3-yl)propanamide

Cat. No.: B11157731
M. Wt: 225.37 g/mol
InChI Key: YNDXHZJIMLNVSW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(pentan-3-yl)propanamide is an organic compound with the molecular formula C14H27NO It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(pentan-3-yl)propanamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 3-bromopropanoic acid under basic conditions to form the intermediate 3-cyclohexylpropanamide. This intermediate can then be reacted with pentan-3-yl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would typically include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-N-(pentan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyl-N-(pentan-3-yl)propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of conditions where amide derivatives are known to be effective.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(pentan-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-N-(3-pentanyl)propanamide
  • 3-Cyclohexyl-N-(3-morpholinyl)propanamide
  • 3-Cyclohexyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

3-Cyclohexyl-N-(pentan-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

3-cyclohexyl-N-pentan-3-ylpropanamide

InChI

InChI=1S/C14H27NO/c1-3-13(4-2)15-14(16)11-10-12-8-6-5-7-9-12/h12-13H,3-11H2,1-2H3,(H,15,16)

InChI Key

YNDXHZJIMLNVSW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)CCC1CCCCC1

Origin of Product

United States

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